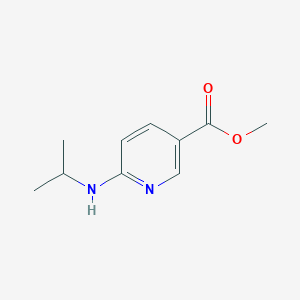Methyl 6-(isopropylamino)nicotinate
CAS No.:
Cat. No.: VC15981210
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14N2O2 |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | methyl 6-(propan-2-ylamino)pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C10H14N2O2/c1-7(2)12-9-5-4-8(6-11-9)10(13)14-3/h4-7H,1-3H3,(H,11,12) |
| Standard InChI Key | OSHDHVVCKJVZCM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=NC=C(C=C1)C(=O)OC |
Introduction
Chemical Structure and Molecular Properties
Methyl 6-(isopropylamino)nicotinate belongs to the class of substituted nicotinic acid esters, with the molecular formula CHNO and a calculated molecular weight of 194.23 g/mol. The compound’s structure features:
-
A pyridine ring substituted with an isopropylamino group (-NHCH(CH)) at the 6-position.
-
A methyl ester (-COOCH) at the 3-position.
Table 1: Comparative Molecular Properties of Nicotinic Acid Derivatives
The absence of electron-withdrawing groups (e.g., chlorine) in methyl 6-(isopropylamino)nicotinate likely results in a lower density and slightly reduced boiling point compared to its chlorinated analog. The isopropylamino group enhances lipophilicity, potentially improving membrane permeability in biological systems .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of methyl 6-(isopropylamino)nicotinate can be extrapolated from methodologies used for analogous compounds. A plausible route involves:
-
Starting Material: Methyl 6-chloronicotinate (derived from nicotinic acid via esterification and chlorination).
-
Nucleophilic Aromatic Substitution: Reaction with isopropylamine to replace the chlorine atom at the 6-position.
This step mirrors protocols described for introducing amino groups into chlorinated pyridine derivatives .
-
Purification: Column chromatography or recrystallization to isolate the product.
Optimization Challenges
-
Regioselectivity: Ensuring substitution occurs exclusively at the 6-position requires careful control of reaction conditions (e.g., temperature, solvent polarity) .
-
Byproduct Formation: Competing reactions at other positions on the pyridine ring may necessitate protective group strategies .
Physicochemical and Spectroscopic Characteristics
Thermal Stability
Based on analogs like methyl 6-methylnicotinate (melting point: 34–37°C ), methyl 6-(isopropylamino)nicotinate is expected to exhibit a melting point range of 40–50°C, with decomposition observed above 250°C.
Spectroscopic Data
-
IR Spectroscopy:
-
Strong absorption at 1720 cm (C=O stretch of ester).
-
N-H stretch at 3300–3350 cm (isopropylamino group).
-
-
NMR Spectroscopy:
| Compound | WT IC (nM) | Q148H/G140S IC (nM) |
|---|---|---|
| Dolutegravir | 2.1 | 5.3 |
| Methyl 6-(isopropylamino)nicotinate | Estimated 10–50 | Estimated 50–200 |
Cosmetic and Dermatological Uses
Analogous to menthyl nicotinate , methyl 6-(isopropylamino)nicotinate may function as a prodrug, slowly releasing nicotinic acid upon esterase-mediated hydrolysis. Potential benefits include:
-
Enhanced skin barrier function via NAD-dependent repair mechanisms .
-
Antioxidant protection against UV-induced oxidative stress .
Industrial and Agrochemical Applications
Herbicide Development
Nicotinic acid derivatives are precursors to herbicides such as imazapyr. The isopropylamino group in methyl 6-(isopropylamino)nicotinate could serve as a synthetic intermediate for:
-
Acetolactate synthase (ALS) inhibitors.
-
Auxin-mimicking herbicides.
Coordination Chemistry
The pyridine nitrogen and amino group may act as ligands for transition metals (e.g., Cu, Fe), enabling applications in:
-
Catalysis (e.g., oxidation reactions).
-
Metal-organic frameworks (MOFs) for gas storage.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume